![molecular formula C17H17N3O3S B2485413 N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide CAS No. 1376445-96-3](/img/structure/B2485413.png)
N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related cyclopropane carboxamide compounds often involves multi-step reactions including nucleophilic substitution, ester hydrolysis, and cyclization processes. For example, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide involved a high-yield method starting from commercially available precursors, demonstrating the complexity and efficiency of synthesizing cyclopropane carboxamide derivatives (Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide is characterized by detailed spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. These techniques provide comprehensive insights into the compound's structure, including bond lengths, angles, and molecular conformation. For instance, the crystal structure of related compounds reveals detailed geometric parameters essential for understanding the compound's molecular architecture (Lin et al., 2001).
Chemical Reactions and Properties
Cyclopropane carboxamide derivatives undergo various chemical reactions, including cyclization, which can lead to the formation of complex fused ring structures. These reactions are critical for the functionalization of the compound and the synthesis of derivatives with potential biological activities. The reactivity of such compounds under different conditions highlights their versatility and potential for application in diverse chemical domains (Carson & Kerr, 2005).
科学的研究の応用
Antiviral Drug Discovery
- A review article discusses various compounds, including cyclotriazadisulfonamide and pyrazine derivatives, in the context of antiviral drug discovery. Although the specific compound is not mentioned, this highlights the ongoing research into novel compounds with potential antiviral properties (De Clercq, 2009).
Synthesis and Biological Activities
- Research into the synthesis of compounds like 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl) derivatives provides insights into the chemical synthesis processes and potential biological activities of related compounds. This includes their potential for non-linear optical (NLO) properties and molecular docking studies indicating anticancer activity (Jayarajan et al., 2019).
Inhibition of Human Nicotinamide Phosphoribosyltransferase (NAMPT)
- A study on amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid as inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT) demonstrates the potential therapeutic applications of similar compounds in treating cancer. The research outlines the use of fragment-based screening and structure-based design to identify potent inhibitors, indicating a pathway for the development of compounds with similar backbones (Giannetti et al., 2013).
Transfer Hydrogenation Catalysts
- Studies on Cp*Ir(pyridinesulfonamide)Cl Precatalysts for base-free transfer hydrogenation of ketones showcase the role of similar compounds in catalysis. This research illustrates the synthesis and application of pyridinesulfonamide derivatives as pre-catalysts in chemical reactions, emphasizing their versatility and utility in organic synthesis (Ruff et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-(2-phenylethenylsulfonylamino)pyridin-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c21-17(14-6-7-14)19-16-9-8-15(12-18-16)20-24(22,23)11-10-13-4-2-1-3-5-13/h1-5,8-12,14,20H,6-7H2,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYKBLZAMYDGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=C(C=C2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-phenylethenesulfonamido)pyridin-2-yl]cyclopropanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2485330.png)
![5-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylisoxazol-3-yl)isoxazole-3-carboxamide](/img/structure/B2485332.png)
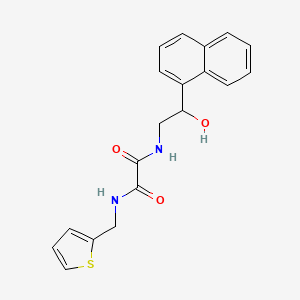
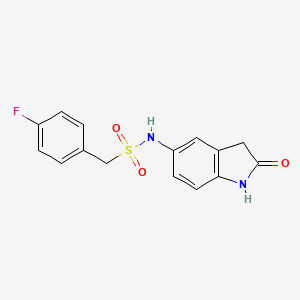
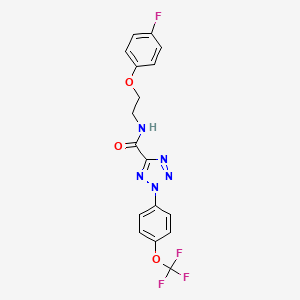

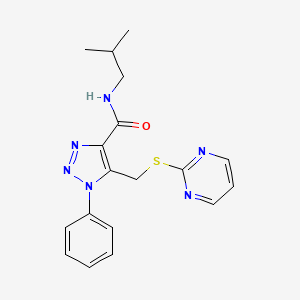

![Ethyl 5,5,7,7-tetramethyl-2-(naphthalene-1-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2485346.png)
![2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485347.png)
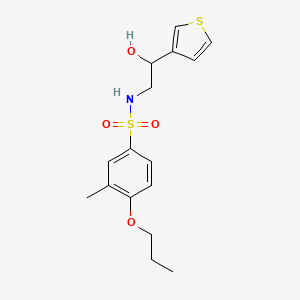
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2485349.png)

